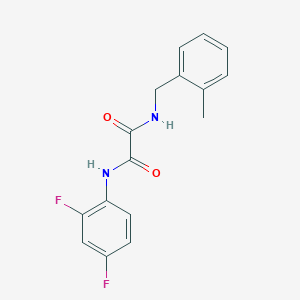

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, commonly known as DFO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DFO is a small molecule inhibitor that has been shown to have high affinity for certain proteins, making it a valuable tool for studying protein function and interactions.

Wissenschaftliche Forschungsanwendungen

Novel Insecticides

Research has identified compounds with structural uniqueness and potential as novel insecticides, showing extremely strong insecticidal activity especially against lepidopterous pests, including resistant strains. Such compounds are expected to be suitable agents for controlling lepidopterous insects, contributing to insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Supramolecular Chemistry

Studies in supramolecular chemistry have explored the cocrystallization of compounds leading to molecular complexes characterized by X-ray crystallography. These studies delve into the assembly of non-planar molecules into polymeric tapes, highlighting the roles of hydrogen bonds and phenyl–perfluorophenyl interactions in structuring supramolecular assemblies (Piotrkowska et al., 2007).

Anticorrosive Applications

Research on ionic liquids, including those with fluorinated groups, has elucidated their roles as additives in the corrosion behavior and electrodeposition nucleation mechanism of Ni-Co alloys. These studies offer insights into the corrosion protection ability of Ni-Co alloys, suggesting that such compounds can significantly impact the development of more efficient and environmentally friendly anticorrosive treatments (Omar et al., 2020).

Fluorescence Enhancement

The study of fluorescence enhancement in certain compounds by N-phenyl substitutions, known as the "amino conjugation effect," showcases the impact of molecular structure on fluorescence properties. This research is relevant for developing compounds with high fluorescence quantum yields, which could have applications in materials science and molecular diagnostics (Yang, Chiou, & Liau, 2002).

Polymer Science

The synthesis and characterization of fluorine-containing polymers, where specific compounds act as monomers, reveal the potential of such materials in achieving hydrophobic, low dielectric properties. These properties are valuable for applications in electronics, coatings, and advanced materials technology (Fitch et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds have been known to exhibit antifungal activities .

Mode of Action

Based on the antifungal activity of similar compounds, it can be inferred that it might interfere with the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

Given its potential antifungal activity, it may impact the ergosterol biosynthesis pathway, leading to disruption of fungal cell membrane integrity .

Result of Action

If it acts similarly to other antifungal agents, it could lead to the disruption of the fungal cell membrane, resulting in cell death .

Eigenschaften

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-11(10)9-19-15(21)16(22)20-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAYTDLBZGPBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)

![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2837132.png)

![2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2837133.png)

![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)

![2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2837140.png)

![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)